PAR-4 (1-6) amide (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'amide de PAR-4 (1-6) (humain) est un peptide synthétique qui agit comme un agoniste du récepteur activé par la protéase 4 (PAR4). Ce composé correspond aux résidus 1 à 6 de la séquence de ligand téthered de l'extrémité aminée du PAR4 humain. Il est connu pour induire l'agrégation plaquettaire, ce qui en fait un composé important dans l'étude de la coagulation sanguine et des processus associés .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'amide de PAR-4 (1-6) (humain) est généralement synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Couplage : Le prochain acide aminé est activé et couplé à la chaîne croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit atteinte.

Clivage : Le peptide est clivé de la résine et purifié.

Méthodes de production industrielle : La production industrielle de l'amide de PAR-4 (1-6) (humain) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l'efficacité et la cohérence. Le processus implique des mesures rigoureuses de contrôle qualité pour assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : L'amide de PAR-4 (1-6) (humain) subit principalement des réactions de formation et de clivage de liaison peptidique. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique.

Réactifs et conditions courants :

Réactifs de couplage : N,N'-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate (HBTU).

Réactifs de déprotection : Acide trifluoroacétique (TFA).

Réactifs de clivage : TFA, souvent avec des piégeurs comme l'eau, le triisopropylsilane (TIS) et l'éthanedithiol (EDT).

Produits principaux : Le principal produit d'intérêt est le peptide amide de PAR-4 (1-6) (humain) lui-même. Les sous-produits peuvent inclure des peptides tronqués et des peptides avec une déprotection incomplète .

4. Applications de la recherche scientifique

L'amide de PAR-4 (1-6) (humain) a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle dans les études de techniques de synthèse et de purification peptidique.

Biologie : Investigué pour son rôle dans l'agrégation plaquettaire et la coagulation sanguine.

Médecine : Exploré pour des applications thérapeutiques potentielles dans les troubles liés à la coagulation sanguine.

Industrie : Utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant les voies de coagulation sanguine

5. Mécanisme d'action

L'amide de PAR-4 (1-6) (humain) exerce ses effets en activant le récepteur activé par la protéase 4 (PAR4). En se liant au PAR4, il induit un changement conformationnel qui déclenche des voies de signalisation intracellulaires menant à l'agrégation plaquettaire. Ce processus implique l'activation des protéines G et les cascades de signalisation subséquentes qui entraînent la libération de granules et la formation de bouchons plaquettaires .

Composés similaires :

Amide de PAR-1 (1-6) (humain) : Un autre agoniste peptidique de la famille des récepteurs activés par la protéase, mais spécifique au PAR1.

Amide de PAR-2 (1-6) (humain) : Spécifique au PAR2, impliqué dans différentes voies de signalisation.

Amide de PAR-3 (1-6) (humain) : Spécifique au PAR3, avec des rôles biologiques distincts

Unicité : L'amide de PAR-4 (1-6) (humain) est unique par sa spécificité pour le PAR4 et sa forte capacité à induire l'agrégation plaquettaire. Cela le rend particulièrement précieux dans les études de coagulation sanguine et les applications thérapeutiques associées .

Applications De Recherche Scientifique

PAR-4 (1-6) amide (human) has several applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.

Biology: Investigated for its role in platelet aggregation and blood coagulation.

Medicine: Explored for potential therapeutic applications in disorders related to blood clotting.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting blood coagulation pathways

Mécanisme D'action

PAR-4 (1-6) amide (human) exerts its effects by activating the protease-activated receptor 4 (PAR4). Upon binding to PAR4, it induces a conformational change that triggers intracellular signaling pathways leading to platelet aggregation. This process involves the activation of G-proteins and subsequent signaling cascades that result in the release of granules and the formation of platelet plugs .

Comparaison Avec Des Composés Similaires

PAR-1 (1-6) amide (human): Another peptide agonist of the protease-activated receptor family, but specific to PAR1.

PAR-2 (1-6) amide (human): Specific to PAR2, involved in different signaling pathways.

PAR-3 (1-6) amide (human): Specific to PAR3, with distinct biological roles

Uniqueness: PAR-4 (1-6) amide (human) is unique in its specificity for PAR4 and its potent ability to induce platelet aggregation. This makes it particularly valuable in studies of blood coagulation and related therapeutic applications .

Propriétés

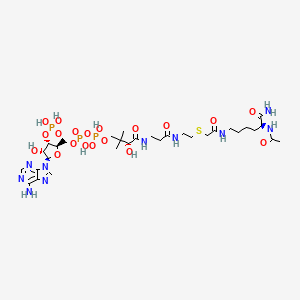

Formule moléculaire |

C28H42N8O8 |

|---|---|

Poids moléculaire |

618.7 g/mol |

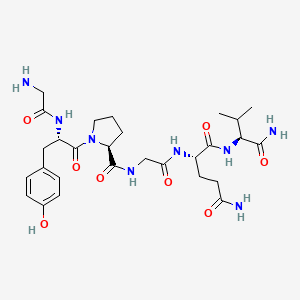

Nom IUPAC |

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pentanediamide |

InChI |

InChI=1S/C28H42N8O8/c1-15(2)24(25(31)41)35-26(42)18(9-10-21(30)38)33-23(40)14-32-27(43)20-4-3-11-36(20)28(44)19(34-22(39)13-29)12-16-5-7-17(37)8-6-16/h5-8,15,18-20,24,37H,3-4,9-14,29H2,1-2H3,(H2,30,38)(H2,31,41)(H,32,43)(H,33,40)(H,34,39)(H,35,42)/t18-,19-,20-,24-/m0/s1 |

Clé InChI |

NIUWXNGGQOLCDN-XHOYROJHSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |

SMILES canonique |

CC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783116.png)

![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783132.png)

![3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide](/img/structure/B10783148.png)

![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783155.png)

![[(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanonemethanesulfonate](/img/structure/B10783163.png)

![sodium;(3S,7R,7aR)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B10783178.png)